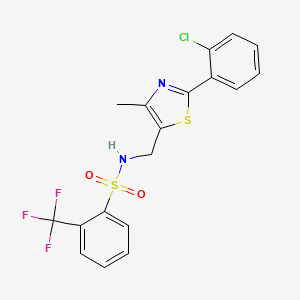
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H14ClF3N2O2S2 and its molecular weight is 446.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its diverse pharmacological properties. The presence of a trifluoromethyl group enhances lipophilicity and biological activity, while the sulfonamide group contributes to its pharmacological profile.
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar thiazole derivatives have been shown to act as potent inhibitors of CDKs, particularly CDK9, which plays a crucial role in regulating transcription and cell cycle progression. The structural modifications in this compound may enhance its selectivity towards specific CDKs, thereby influencing cancer cell proliferation and survival .
- Antitumor Activity : Thiazole-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through the downregulation of anti-apoptotic proteins such as Mcl-1, leading to increased cancer cell death .
- Antimicrobial Properties : Compounds with similar thiazole structures have exhibited antibacterial and antifungal activities. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Thiazole Ring : Essential for biological activity; modifications can significantly impact potency.
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) generally enhance activity by increasing lipophilicity and binding affinity to target enzymes or receptors.
- Positioning of Functional Groups : The placement of substituents on the phenyl and thiazole rings can alter the compound's interaction with biological targets, affecting both potency and selectivity .
Efficacy Data
A summary of biological activity data for this compound is presented below:
| Activity Type | Cell Line / Pathogen | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | Various Cancer Cell Lines | 1.61 - 1.98 | Induction of apoptosis via CDK inhibition |
| Antibacterial | Staphylococcus aureus | < 10 | Inhibition of cell wall synthesis |
| Antifungal | Candida albicans | 3.92 - 4.01 | Disruption of fungal cell membrane integrity |
Case Studies
- Anticancer Activity : In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against human leukemia cells by inducing apoptosis through the inhibition of CDK9-mediated transcription .
- Antimicrobial Efficacy : A series of thiazole derivatives were tested against various bacterial strains, demonstrating that structural modifications could lead to enhanced antimicrobial activity compared to standard antibiotics like ampicillin .
Propiedades
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N2O2S2/c1-11-15(27-17(24-11)12-6-2-4-8-14(12)19)10-23-28(25,26)16-9-5-3-7-13(16)18(20,21)22/h2-9,23H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGSTJLVMDMEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














